molecular formula C19H17NO5 B5438720 ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate

ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B5438720
M. Wt: 339.3 g/mol
InChI Key: USHDDGMMOFGXJB-XNTDXEJSSA-N
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Description

Ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate typically involves the reaction of ethyl 3-(1,3-benzodioxol-5-yl)acrylate with benzamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzamido and benzodioxole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The benzamido and benzodioxole groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
  • Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate
  • Ethyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate

Uniqueness

Ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of both benzamido and benzodioxole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-23-19(22)15(20-18(21)14-6-4-3-5-7-14)10-13-8-9-16-17(11-13)25-12-24-16/h3-11H,2,12H2,1H3,(H,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHDDGMMOFGXJB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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